

Comprehensive Technical Guide: Veliparib CYP2D6 Metabolism and Drug Interaction Profile

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Compound Focus: Veliparib

CAS No.: 912444-00-9

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Introduction and Pharmacokinetic Overview

Veliparib (ABT-888) is an orally bioavailable, small-molecule inhibitor of **poly (ADP-ribose) polymerase** (PARP-1 and PARP-2) that functions as a chemosensitizer and radiation sensitizer in oncology therapeutics. As a **potent PARP inhibitor** with K_{is} of 5.2 nM and 2.9 nM for PARP-1 and PARP-2 respectively, **veliparib** exhibits favorable pharmaceutical properties including good oral bioavailability and extensive tissue distribution, with demonstrated penetration of the **blood-brain barrier** [1] [2]. The compound possesses a relatively short elimination half-life, necessitating twice-daily administration to maintain therapeutic PARP inhibition levels based on phase 0 clinical trials that showed recovery of PARP activity within 24 hours after dosing [2] [3].

The **pharmacokinetic profile** of **veliparib** has been characterized across multiple patient populations including those with solid tumors and hematological malignancies. Population pharmacokinetic analyses have determined that a one-compartment model with first-order absorption and elimination best describes **veliparib's** pharmacokinetics, with an apparent oral clearance (CL/F) of 479 L/day and volume of distribution (V_c/F) of 152 L according to a 2021 meta-analysis [4]. The **elimination pathways** consist primarily of renal excretion of unchanged drug (approximately 70% of dose) with a minor but metabolically

significant hepatic component mediated by CYP2D6, creating the potential for complex gene-drug and drug-drug interactions in clinical settings [5] [2].

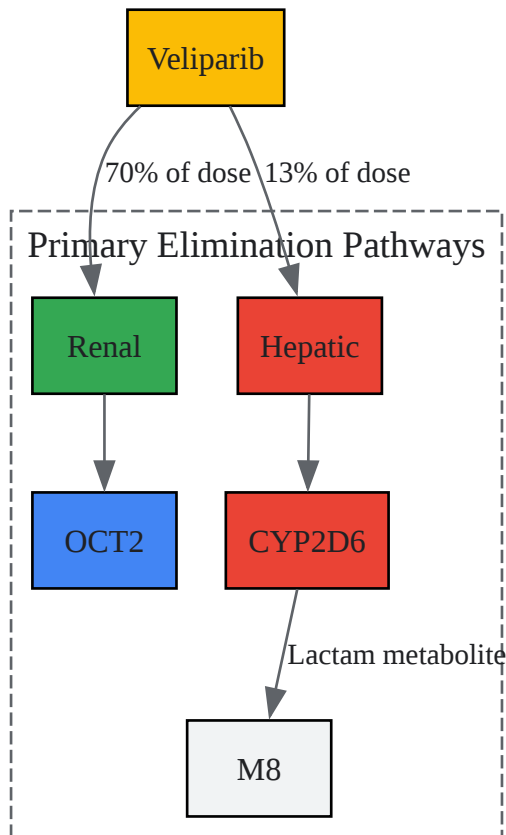
Metabolic Pathways and CYP2D6 Role

Primary Elimination Pathways

Veliparib undergoes elimination through multiple parallel pathways, with **renal excretion** representing the dominant mechanism and **CYP2D6-mediated metabolism** serving as an important secondary pathway:

- **Renal Elimination:** Approximately 70% (range: 31%-115%) of an orally administered **veliparib** dose is excreted unchanged in urine, indicating that active renal secretion contributes substantially to elimination beyond simple glomerular filtration [5]. This process is facilitated by **organic cation transporter 2 (OCT2)** which mediates **veliparib** uptake into renal tubule cells, creating potential for transporter-based drug interactions [2] [3].
- **Hepatic Metabolism:** An estimated 13% of **veliparib** undergoes hepatic metabolism primarily via **CYP2D6 oxidation** to form the major metabolite M8 (a lactam derivative) [2] [3]. The M8 metabolite demonstrates significantly reduced PARP inhibition activity, with approximately 5-fold lower potency in enzyme assays and 13-fold lower cellular activity compared to the parent **veliparib** compound [5]. Although this represents a minor metabolic pathway quantitatively, its specificity for the highly polymorphic CYP2D6 enzyme creates clinically relevant interindividual variability in drug exposure.

The following diagram illustrates **veliparib**'s primary disposition pathways:



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Figure 1: **Veliparib** disposition pathways showing primary renal elimination and secondary CYP2D6-mediated metabolism

CYP2D6 Genetic Polymorphism Impact

The **CYP2D6** enzyme exhibits significant genetic polymorphism that directly influences **veliparib** metabolic capacity across different patient populations. In vitro studies using recombinant enzymes demonstrated substantially different intrinsic clearance values for **veliparib** metabolism between CYP2D6 variants: wild-type CYP2D6.1 showed **0.055 $\mu\text{L}/\text{min}/\text{pmol}$ CYP** compared to only **0.017 $\mu\text{L}/\text{min}/\text{pmol}$ CYP** for the CYP2D6.10 variant allele common in Asian populations [5]. This approximately 70% reduction in intrinsic clearance for the variant enzyme translates directly to reduced metabolic capacity in patients carrying these alleles.

Population pharmacokinetic analyses have quantified the clinical impact of CYP2D6 polymorphisms on **veliparib** exposure. The 2021 meta-analysis by AbbVie researchers demonstrated that CYP2D6 poor metabolizers (PMs) experience a **20% increase in veliparib steady-state exposure** (AUC_{ss}) compared to extensive metabolizers (EMs) [5] [4]. Similarly, coadministration with strong CYP2D6 inhibitors increases **veliparib** exposure by **13.0% (6.11%-20.8%)** according to the same analysis [4]. While this single factor produces a moderate effect, its combination with other clearance pathway impairments can lead to clinically significant accumulation.

Molecular dynamics simulations of CYP2D6 variants provide mechanistic insights into these functional differences. The CYP2D610 allele (*P34S and S486T substitutions*) disrupts the **proline-rich PPGP motif** near the N-terminus that is crucial for proper enzyme folding and membrane anchoring, while the completely inactive CYP2D64 variant (containing P34S, L91M, H94R, and S486T) shows the **smallest active site volume** among variants, physically restricting substrate access [6]. These structural alterations directly impact enzyme efficiency and explain the phenotypic differences observed in clinical pharmacokinetics.

Quantitative Clinical Pharmacology Data

Comprehensive Pharmacokinetic Parameters

Table 1: Population pharmacokinetic parameters of **veliparib** from meta-analysis

Parameter	Value	Units	Study Details
Apparent Oral Clearance (CL/F)	479	L/day	Combined data from 1470 subjects across 9 trials [4]
Volume of Distribution (Vc/F)	152	L	Combined data from 1470 subjects across 9 trials [4]
Renal Excretion	70 (31-115)	% of dose	Single dose study in cancer patients [5]
CYP2D6 Metabolism	~13	% of dose	Based on metabolite recovery and enzyme phenotyping [2]

Parameter	Value	Units	Study Details
Impact of Strong CYP2D6 Inhibitors	+13.0 (6.1-20.8)	% increase in AUC _{ss}	Meta-analysis of drug interaction studies [4]

Table 2: Impact of patient factors on **veliparib** steady-state exposure (AUC_{ss})

Factor	Exposure Change	Clinical Management
CYP2D6 Poor Metabolizer	+20%	Monitor for potential increased toxicity [5]
Strong CYP2D6 Inhibitors	+13.0% (6.1-20.8%)	Consider alternative agents or increased monitoring [4]
Mild Renal Impairment	+27.3% (23.7-30.9%)	Dose adjustment may be necessary [4]
Moderate Renal Impairment	+65.4% (56.0-75.5%)	Dose reduction recommended [4]
OCT2 Inhibitors (e.g., cimetidine)	+30%	Avoid combination or monitor closely [5]
Sex (Male vs. Female)	-16.5% (7.5-23.9%)	No routine adjustment needed [4]

Complex Interaction Profiles

The **clearance mechanisms** of **veliparib** create multiple potential interaction points when combined with other medications or in patients with specific physiologic compromise. While individual moderate impairments typically produce modest effects on **veliparib** exposure, **concomitant disruptions** across multiple pathways can lead to clinically significant accumulation:

- **Combined Pathway Inhibition:** Simulation studies indicate that the combination of moderate renal impairment, CYP2D6 poor metabolizer status, and OCT2 inhibition collectively produces a **greater than 2-fold increase** in **veliparib** steady-state exposure, which may significantly increase toxicity risk

[5]. This synergistic effect demonstrates the importance of comprehensive medication review and patient assessment prior to **veliparib** initiation.

- **Transporter-Mediated Interactions:** **Veliparib** is a confirmed substrate of **OCT2** (organic cation transporter 2) with in vitro studies demonstrating active uptake into renal tubule cells [5]. Coadministration with OCT2 inhibitors like cimetidine increases **veliparib** exposure by approximately 30%, representing a clinically relevant interaction that may necessitate dose modification or increased monitoring [5] [2].
- **Demographic and Clinical Factors:** Population analyses have identified that **creatinine clearance** represents the most significant covariate affecting **veliparib** oral clearance, while factors such as age, race, cancer type, and concomitant medications affecting CYP3A4, CYP2C19, P-glycoprotein, or MATE transporters did not demonstrate clinically meaningful impacts on **veliparib** pharmacokinetics [4] [7].

Experimental Methods and Protocols

In Vitro Metabolism Studies

Recombinant Enzyme Systems provide a controlled method for evaluating CYP2D6-specific metabolism and allelic variant effects:

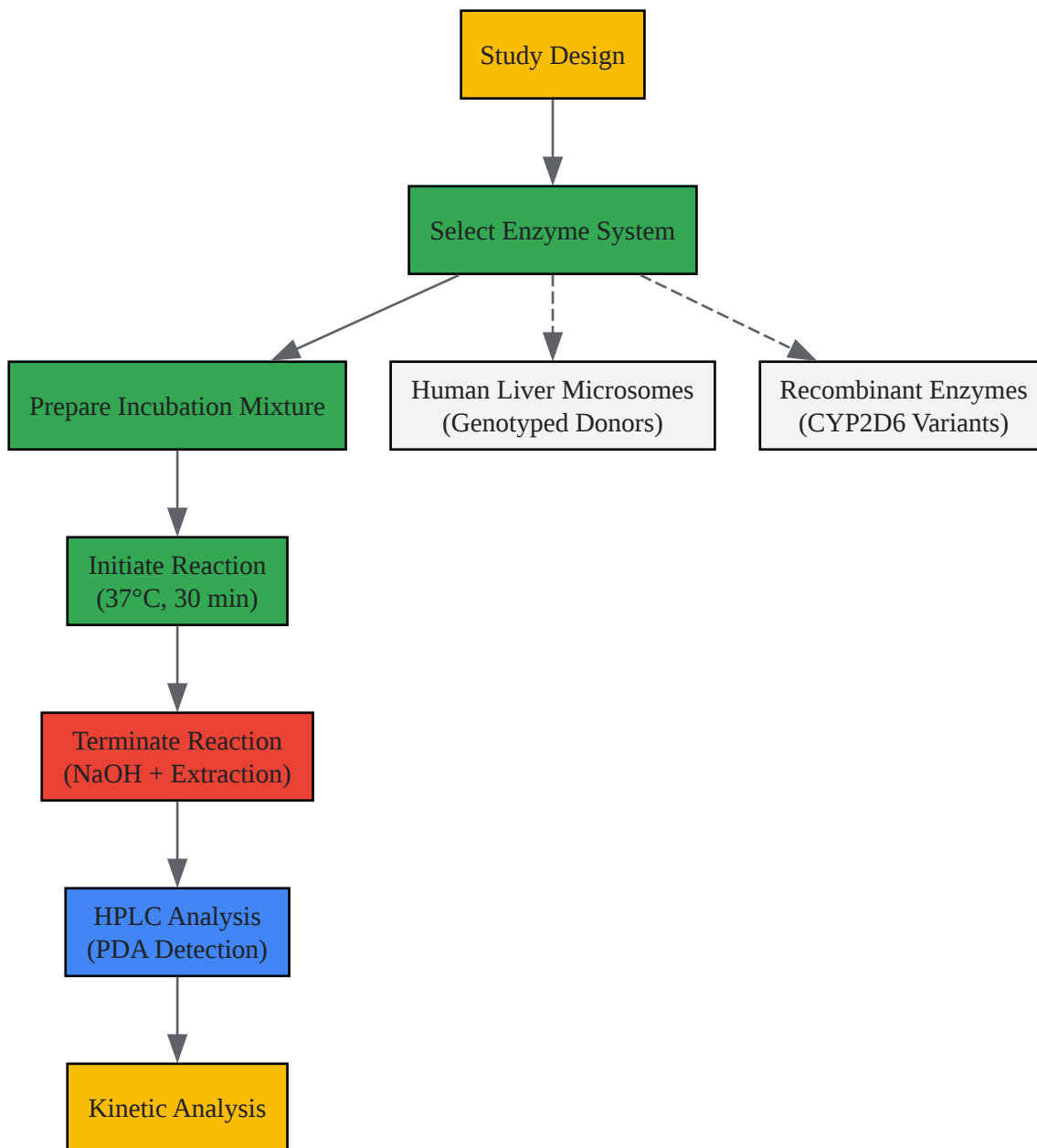
- **Enzyme Source:** CYP Supersomes (recombinant enzymes) expressing specific CYP isoforms including CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, along with CYP2D6 allelic variants (*1, *10, *4) [5].
- **Incubation Conditions:** Reaction mixtures contain **veliparib** (100 µmol/L for enzyme mapping or 0.5-250 µmol/L for kinetic studies), NADPH-regenerating system (1.3 mmol/L NADP⁺, 3.3 mmol/L glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mmol/L MgCl₂) in 100 mmol/L potassium phosphate buffer (pH 7.4) [5].
- **Reaction Termination:** After 30-minute incubation at 37°C, reactions are terminated with 1 mol/L NaOH followed by liquid-liquid extraction with ethyl acetate [5].

- **Analytical Method:** Samples are analyzed via **validated HPLC with photodiode array detection** using a Waters Xterra RP18 column with mobile phase consisting of methanol-acetonitrile-0.45% formic acid (2:1:97) at 1 mL/min flow rate, monitoring at 270 nm [5].

Human Liver Microsomes offer a more physiologically relevant system for metabolism studies:

- **Tissue Sources:** Single-donor human liver microsomes from individuals with characterized CYP2D6 genotypes (wild-type 1/1 and functional defect 4/4) [5].
- **Protein Titration:** Microsomal protein concentrations ranging from 0.2-1.8 mg/mL to ensure linear reaction conditions [5].
- **Metabolite Identification:** M8 lactam metabolite formation confirmed by retention time comparison with synthetic standard and spectral analysis [5] [8].

The following diagram illustrates the experimental workflow for in vitro metabolism studies:



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Figure 2: Experimental workflow for in vitro assessment of **veliparib** metabolism

Population Pharmacokinetic Modeling

Model Development approaches for **veliparib** have evolved from standard population PK to more sophisticated physiologically-based pharmacokinetic (PBPK) modeling:

- **Base Model Structure:** Either one-compartment or two-compartment models with first-order absorption and elimination, with between-subject variability modeled using exponential error models [7].
- **Covariate Analysis:** Systematic evaluation of demographic (age, sex, body size indices), clinical (creatinine clearance, albumin), and genetic (CYP2D6 phenotype) factors using forward addition/backward elimination approach with statistical (objective function value change) and clinical significance criteria [4] [7].
- **PBPK Integration:** Development of physiologically based pharmacokinetic models incorporating mechanistic kidney modules to quantitatively predict combined effects of renal function, CYP2D6 phenotype, and OCT2 activity on **veliparib** exposure [5].
- **Model Qualification:** Bootstrap analysis (n=1000 runs), visual predictive check, and quantitative predictive check to evaluate model performance and parameter precision [7].

Clinical Implications and Risk Management

Dosing Considerations and Therapeutic Individualization

The **drug interaction profile** of **veliparib** necessitates specific clinical management strategies to optimize therapeutic outcomes while minimizing toxicity risks:

- **Renal Impairment Adjustments:** Patients with moderate renal impairment (creatinine clearance 30-59 mL/min) experience **65.4% increased exposure** on average, necessitating dose reduction in this population [4]. Severe renal impairment (CrCL <30 mL/min) was not specifically studied but would be expected to produce even greater increases in exposure.
- **CYP2D6 Genotype Considerations:** While CYP2D6 poor metabolizer status alone increases exposure by approximately 20% - which may not routinely require initial dose modification - combination with other factors such as renal impairment or OCT2 inhibitors significantly amplifies this effect [5] [4]. Consideration should be given to **genotype-based dosing** when multiple clearance pathway impairments coexist.

- **Transporter-Mediated Interactions:** Concomitant administration with **OCT2 inhibitors** such as cimetidine should be avoided when possible, or appropriate dose adjustments implemented with careful monitoring for toxicity [5] [2].

Future Research Directions

Several areas require further investigation to optimize **veliparib** therapy:

- **Prospective Validation** of model-predicted complex interactions in clinical populations, particularly the combined impact of renal impairment and CYP2D6 poor metabolizer status [5].
- **Comprehensive Drug Interaction Studies** with specific OCT2 and MATE inhibitors to quantify interaction magnitude and establish evidence-based dosing recommendations [4].
- **Exposure-Response Relationships** for both efficacy and toxicity endpoints to establish therapeutic ranges and better inform dose individualization strategies [7].
- **Extended PBPK Model Development** incorporating additional transporters and metabolic pathways to improve predictive capability for complex drug-drug-gene interactions [5].

Conclusion

Veliparib displays **complex disposition characteristics** involving multiple elimination pathways that create potential for significant interactions when these pathways are compromised individually or collectively. The **CYP2D6 metabolic pathway**, while quantitatively minor under normal conditions, becomes clinically significant in the context of genetic polymorphisms or concomitant administration with strong CYP2D6 inhibitors. The most pronounced effects on **veliparib** exposure occur with **renal impairment**, which should be carefully assessed and managed through appropriate dose adjustments.

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To cite this document: Smolecule. [Comprehensive Technical Guide: Veliparib CYP2D6 Metabolism and Drug Interaction Profile]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548583#veliparib-cyp2d6-metabolism-and-drug-interactions>]

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